molecular formula C14H26N2O2 B1397083 Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate CAS No. 874218-25-4

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate

Cat. No.: B1397083
CAS No.: 874218-25-4
M. Wt: 254.37 g/mol
InChI Key: BXOITTLUZJMZAM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-piperidin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOITTLUZJMZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186057
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874218-25-4
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874218-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of tert-butyl 3-aminopiperidine-1-carboxylate Intermediate

A crucial intermediate in the synthesis is tert-butyl 3-aminopiperidine-1-carboxylate, which can be prepared by selective carbamate protection and deprotection strategies as described in WO2009133778A1 patent:

  • Starting Material: 3-(alkoxycarbonylamino)piperidine derivatives.
  • Protection: Reaction of 3-(alkoxycarbonylamino)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base leads to tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate.
  • Selective Deprotection: Treatment with bases such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), metal alkoxides (e.g., sodium methoxide), or metal amides (e.g., sodium amide) selectively removes the alkoxycarbonyl group at the 3-position without affecting the Boc group at the nitrogen.
  • Reaction Conditions: Temperature range 0–160 °C (preferably 50–120 °C), reaction time 15 minutes to 12 hours (preferably 30 minutes to 5 hours).
  • Purification: After reaction completion, the product is isolated by filtration, extraction, washing, and crystallization.

This method affords tert-butyl 3-aminopiperidine-1-carboxylate in good yield and purity, serving as a key intermediate for further transformations.

Formation of the Pyrrolidine Ring and Coupling

While specific detailed routes for the direct coupling of the piperidin-3-yl moiety to the pyrrolidine ring are less explicitly documented in the available sources, general synthetic approaches involve:

Alternative Synthetic Approaches

There are related preparation methods for similar tert-butyl pyrrolidine carboxylate derivatives, such as 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, which involve:

  • Grignard reagent addition to pyrrolidine carboxylate esters.
  • Use of magnesium chloride as a Lewis acid catalyst.
  • Controlled reaction conditions to introduce functional groups at the 3-position of the pyrrolidine ring.

These methods demonstrate the versatility of functionalization strategies on the pyrrolidine scaffold, which can be adapted for the synthesis of tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate.

Step No. Reaction Type Reagents/Conditions Outcome/Product Notes
1 Carbamate Protection Piperidine derivative + di-tert-butyl dicarbonate + base tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate Protects N-1 position selectively
2 Selective Deprotection Base (NaOH, KOH, NaOMe, NaNH2), 50–120 °C, 0.5–5 h tert-butyl 3-aminopiperidine-1-carboxylate Removes alkoxycarbonyl at 3-position
3 Coupling/Cyclization Pyrrolidine precursor + amination/cyclization agents This compound Formation of target compound
  • The selective protection and deprotection strategy enables high regioselectivity and yield in preparing the key intermediate tert-butyl 3-aminopiperidine-1-carboxylate.
  • Base choice and reaction conditions are critical for selective removal of protecting groups without decomposing the Boc group.
  • The methodology is scalable and suitable for industrial synthesis due to mild conditions and straightforward purification.
  • Adaptation of similar functionalization methods on the pyrrolidine ring can facilitate the introduction of the piperidin-3-yl substituent.
  • Analytical techniques such as gas chromatography and high-performance liquid chromatography are employed to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is synthesized through several methods, often involving the reaction of tert-butyl esters with piperidine derivatives. The synthesis typically yields high purity and good yields, making it suitable for further applications in drug development and biological studies .

Antibacterial Properties

Research indicates that derivatives of pyrrolidine and piperidine, including this compound, exhibit significant antibacterial activity. For instance, compounds with similar structures showed effectiveness against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds possess anti-inflammatory properties. For example, certain piperidine derivatives showed robust anti-inflammatory activity in macrophage models, indicating that this compound may also exert similar effects .

Antineoplastic Activity

Some studies have explored the antineoplastic effects of compounds related to this compound. These compounds have shown moderate activity against various cancer cell lines, including cervical and gastric cancer cells . This positions them as potential candidates for further development in cancer therapeutics.

Alzheimer’s Disease Research

The compound is noted for its potential as an intermediate in the synthesis of optically active compounds aimed at treating Alzheimer's disease. The ability to produce such intermediates efficiently makes it a valuable asset in pharmaceutical research focused on neurodegenerative diseases .

Buffering Agent in Biological Research

This compound has been identified as a non-ionic organic buffering agent suitable for cell cultures within a pH range of 6–8.5. This property is crucial for maintaining optimal conditions during biological experiments .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Synthesis MethodDeveloped a high-yield method for producing this compound suitable for industrial applications.
Antibacterial ActivityDemonstrated significant antibacterial effects against Staphylococcus aureus, indicating therapeutic potential.
Biological BufferingEvaluated as an effective buffering agent for cell cultures, enhancing its utility in biological research settings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is primarily related to its role as an intermediate in synthetic pathways. It acts as a precursor that undergoes various chemical transformations to yield the desired end products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Pyridine-Substituted Analogues

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate CAS No.: 1228665-86-8 Molecular Formula: C₁₆H₂₄N₂O₃ Molecular Weight: 292.37 g/mol Key Difference: Replaces the piperidine ring with a methoxy-methylpyridine group.

(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate CAS No.: 1228070-72-1 Molecular Formula: C₁₇H₂₃ClN₂O₄ Molecular Weight: 354.83 g/mol Key Difference: A dicarboxylate derivative with a chlorinated pyridine substituent. Implications: The chlorine atom enhances electrophilicity, making it reactive in cross-coupling reactions .

Heterocyclic and Substituent-Modified Analogues

tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No.: 138108-72-2 Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Key Difference: Hydroxymethyl group replaces the piperidine ring. Implications: Increased hydrophilicity, suitable for prodrug strategies or solubility enhancement .

tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate CAS No.: 1353977-06-6 Molecular Formula: C₁₅H₂₂N₂O₂S Molecular Weight: 294.42 g/mol Key Difference: Pyridinylthio-methyl substituent. Implications: The sulfur atom facilitates redox chemistry, useful in metalloenzyme inhibitor design .

Fluorinated and Trifluoromethyl Derivatives

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No.: 1052713-78-6 Molecular Formula: C₁₁H₁₈F₃NO₃ Molecular Weight: 281.26 g/mol Key Difference: Trifluoromethyl and hydroxy groups on the pyrrolidine ring. Implications: Fluorine atoms improve metabolic stability and membrane permeability in CNS-targeting drugs .

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate CAS No.: 1552276-93-3 Molecular Formula: C₁₄H₂₅FN₂O₂ Molecular Weight: 272.36 g/mol Key Difference: Fluoropyrrolidine-piperidine hybrid. Implications: Fluorine enhances electronegativity, influencing receptor binding kinetics .

Molecular and Physicochemical Properties Comparison

Compound (CAS No.) Molecular Weight (g/mol) Key Functional Groups Purity Key Applications
874218-25-4 (Target) 254.37 Piperidine, tert-butyl 95% CNS drug intermediates
1228665-86-8 292.37 Pyridine, methoxy 95% Kinase inhibitor scaffolds
138108-72-2 201.26 Hydroxymethyl ≥95% Prodrug synthesis
1052713-78-6 281.26 Trifluoromethyl, hydroxy ≥95% Metabolic stability enhancement
1552276-93-3 272.36 Fluoropyrrolidine ≥95% Bioavailability optimization

Research and Application Insights

  • Target Compound : Preferred in neuropharmacology due to the piperidine ring’s mimicry of natural alkaloids .
  • Pyridine Analogues : Utilized in kinase inhibitors (e.g., JAK/STAT pathways) due to aromatic stacking .
  • Fluorinated Derivatives : Gaining traction in PET tracer development for imaging studies .

Biological Activity

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a piperidine moiety and a tert-butyl ester. Its structural formula can be represented as follows:

C13H23N2O2\text{C}_{13}\text{H}_{23}\text{N}_{2}\text{O}_2

This structure contributes to its lipophilicity and potential interaction with various biological targets.

Research indicates that compounds similar to this compound may interact with several biological pathways:

  • PI3-Kinase Inhibition : Compounds in this class have been shown to inhibit Class I PI3-kinase enzymes, which are implicated in cancer progression and inflammation. This inhibition can lead to reduced tumor cell proliferation and metastasis .
  • Cholinesterase Inhibition : There is evidence suggesting that derivatives of pyrrolidine compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease .

Antimicrobial Activity

Research has indicated that certain pyrrole derivatives exhibit antimicrobial properties. For instance, a series of pyrrole derivatives showed promising activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) ranging from 5 µM to 77 µM .

Antitumor Activity

Studies have demonstrated that similar compounds possess significant anti-tumor activity. For example, the inhibition of Class I PI3K enzymes by related compounds has been linked to reduced cellular proliferation in various cancer cell lines .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of pyrrolidine-based compounds on human breast cancer cells, reporting IC50 values ranging from 7.9 to 92 µM, indicating varying levels of potency against different cancer types .
  • Cholinesterase Inhibition : In a comparative analysis of cholinesterase inhibitors, several pyrrole derivatives were tested for their IC50 values against AChE and BChE. The most potent inhibitors demonstrated IC50 values below 0.1 µM, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Comparative Biological Activity Table

Compound NameActivity TypeTargetIC50 Value (µM)Reference
This compoundAntitumorClass I PI3KVaries
Pyrrole Derivative AAntimicrobialMycobacterium tuberculosis5
Pyrrole Derivative BCholinesterase InhibitorAChE/BChE<0.1

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Boc-protection : Introducing the tert-butyloxycarbonyl (Boc) group to stabilize the piperidine or pyrrolidine ring during subsequent reactions. For example, tert-butyl carbamate derivatives are formed under basic conditions using reagents like triethylamine in dichloromethane (DCM) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling with boronic acids (e.g., 2,5-dimethoxyphenylboronic acid) to introduce aryl groups, as described in palladium-catalyzed reactions .
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃ and purification via column chromatography .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods for weighing or handling powders to avoid inhalation.
  • Emergency measures : Ensure eye wash stations and safety showers are accessible. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Physical characterization : Melting point determination and observation of physical state (e.g., light yellow solid) .
  • Spectroscopic analysis :
    • NMR (¹H/¹³C) to confirm backbone structure and substituents.
    • HPLC for purity assessment (>95% purity is typical for research-grade material) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are typical applications of this compound in pharmaceutical research?

Methodological Answer:

  • Intermediate in drug synthesis : Used to prepare bioactive molecules, such as serotonin 5-HT2A receptor agonists via functionalization of the pyrrolidine ring .
  • Enzyme inhibitor scaffolds : The piperidine-pyrrolidine framework serves as a core structure for developing kinase or protease inhibitors .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction condition tuning :
    • Temperature control (e.g., 0–20°C for coupling reactions to minimize side products) .
    • Catalyst screening: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Purification strategies : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Q. What analytical methods resolve contradictions in purity or structural data?

Methodological Answer:

  • Orthogonal techniques :
    • X-ray crystallography to resolve ambiguous stereochemistry.
    • LC-MS coupling to correlate retention time with mass data, identifying impurities .
  • DSC/TGA : Differential scanning calorimetry to detect polymorphic forms affecting solubility .

Q. How does the compound’s reactivity vary under different reaction conditions?

Methodological Answer:

  • pH-dependent stability : The Boc group is stable under basic conditions but hydrolyzes in acidic media (e.g., TFA/DCM) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrrolidine nitrogen, while DCM favors Boc deprotection .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound?

Methodological Answer:

  • Directed functionalization : Use protecting groups (e.g., tert-butyldimethylsilyl ethers) to selectively modify hydroxyl or amine moieties .
  • Microwave-assisted synthesis : Accelerate reaction times for sterically hindered substitutions, improving yields of derivatives like spirocyclic analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate

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